molecular formula C23H19NO3S B2988258 (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine CAS No. 902469-21-0

(2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine

Cat. No.: B2988258
CAS No.: 902469-21-0
M. Wt: 389.47
InChI Key: IYDQWEAROKAGIO-VHXPQNKSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine: is a complex organic compound that belongs to the class of chromen-2-imines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group and a dimethylphenyl group attached to the chromen-2-imine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-2-imine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the chromen-2-imine core using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the nitrogen atom of the chromen-2-imine core, which can be achieved using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-imine core or the benzenesulfonyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromen-2-imine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

Industry

    Dye and Pigment Production: The compound’s chromen-2-imine core can be modified to produce dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which (2Z)-3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2H-chromen-2-imine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group may enhance binding affinity to these targets, while the chromen-2-imine core can participate in electron transfer reactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(benzenesulfonyl)-N-phenyl-2H-chromen-2-imine
  • (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine
  • (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine

Uniqueness

  • Structural Features : The presence of the 2,3-dimethylphenyl group distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
  • Reactivity : The specific arrangement of functional groups may result in unique reactivity patterns, making it suitable for specific applications in catalysis and material science.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)chromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-9-8-13-20(17(16)2)24-23-22(15-18-10-6-7-14-21(18)27-23)28(25,26)19-11-4-3-5-12-19/h3-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQWEAROKAGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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